Home > Products > Screening Compounds P87559 > Hydralazine hydrochloride
Hydralazine hydrochloride - 304-20-1

Hydralazine hydrochloride

Catalog Number: EVT-271242
CAS Number: 304-20-1
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydralazine hydrochloride is the hydrochloride salt of hydralazine; a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as a vasodilator agent and an antihypertensive agent. It contains a hydralazine.
Hydralazine Hydrochloride is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells.
A direct-acting vasodilator that is used as an antihypertensive agent.
See also: Hydralazine (has active moiety); Hydralazine hydrochloride; hydrochlorothiazide (component of); Hydralazine hydrochloride; Isosorbide dinitrate (component of) ... View More ...

1-(2-Phthalazin-1-ylhydrazino)phthalazine

Compound Description: 1-(2-Phthalazin-1-ylhydrazino)phthalazine, also referred to as Hazh Dimer, is a process-related impurity identified in the synthesis of hydralazine hydrochloride bulk drug. []

Relevance: This compound is a dimer of hydralazine and represents a significant impurity that can arise during the manufacturing process. Its presence in hydralazine hydrochloride drug substance highlights the need for appropriate control strategies during synthesis and purification. []

Tetrazolo[5.1-a]phthalazine

Compound Description: Tetrazolo[5.1-a]phthalazine is a derivative of hydralazine hydrochloride formed by reaction with nitrite in acidic solutions. This compound exhibits a distinct UV absorption maximum, which formed the basis for a spectrophotometric method for quantifying hydralazine hydrochloride in pharmaceutical formulations. [, ]

Relevance: The formation of tetrazolo[5.1-a]phthalazine through a derivatization reaction highlights the reactivity of hydralazine hydrochloride towards nitrous acid and provides an alternative analytical approach for its quantification, especially in cases where excipients interfere with direct UV analysis of hydralazine hydrochloride. [, ]

s-Triazolo[3,4-a]phthalazine

Compound Description: This compound is a degradation product of hydralazine hydrochloride observed in the presence of starch, a common pharmaceutical excipient. The degradation pathway involves a reaction between hydralazine hydrochloride and starch, leading to the formation of a triazolophthalazine derivative, which further decomposes to s-triazolo[3,4-a]phthalazine. []

Relevance: The formation of s-triazolo[3,4-a]phthalazine through interaction with starch highlights the potential for drug-excipient incompatibility with hydralazine hydrochloride. This degradation pathway explains the decrease in the strength of hydralazine hydrochloride tablets containing starch over time. []

Isosorbide Dinitrate

Compound Description: Isosorbide dinitrate is a vasodilator often used in combination with hydralazine hydrochloride for the treatment of heart failure, particularly in self-identified Black patients. The combination therapy, marketed as BiDil, has shown significant improvement in survival rates and reduction in hospitalizations for heart failure in this patient population. [, , ]

Relevance: Isosorbide dinitrate is commonly co-formulated with hydralazine hydrochloride due to their synergistic effects in treating heart failure. The combination therapy utilizes distinct mechanisms of action – isosorbide dinitrate as a nitric oxide donor and hydralazine hydrochloride as a smooth muscle relaxant and nitric oxide enhancer – to provide improved efficacy compared to either drug alone. [, , ]

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a diuretic commonly prescribed in combination with hydralazine hydrochloride to manage hypertension. Analytical methods, including HPLC, have been developed for the simultaneous determination of hydralazine hydrochloride and hydrochlorothiazide in combined dosage forms. []

Relevance: Hydrochlorothiazide, as a diuretic, complements the antihypertensive effect of hydralazine hydrochloride by reducing fluid volume and lowering blood pressure through different mechanisms. Combining these agents allows for lower doses of each drug, potentially minimizing side effects while maximizing therapeutic outcomes. []

Synthesis Analysis

The synthesis of hydralazine hydrochloride can be achieved through several methods, but one notable industrial process involves the following steps:

  1. Preparation of Hydrazine Hydrochloride:
    • A mixture of 50% hydrazine hydrate and ethanol is prepared.
    • This mixture is then added dropwise to a hydrogen chloride-ethanol solution at temperatures between -10 °C and -15 °C, maintaining a final pH of 2-4 .
  2. Formation of Hydralazine:
    • In the hydrazine hydrochloride ethanolic solution, cyanobenzaldehyde is added in batches while slowly heating the mixture to maintain a temperature of 45 °C to 50 °C for 24 to 48 hours.
    • After the reaction completes, concentrated hydrochloric acid is added to adjust the pH to between 1 and 2, followed by crystallization .
  3. Refinement:
    • The crude product undergoes further purification through dissolution in ethanol and treatment with activated carbon, followed by filtration and drying .

Alternative methods also exist, such as using phosphorous oxychloride to convert 1-phthalazinone into 1-chlorophthalazine, which is then reacted with hydrazine hydrate under controlled temperatures to yield hydralazine, subsequently converted to its hydrochloride form using hydrochloric acid .

Molecular Structure Analysis

Hydralazine hydrochloride has a distinct molecular structure characterized by:

  • Chemical Structure: The compound features a phthalazine backbone with hydrazine substituents.
  • Functional Groups: It contains two amino groups (-NH2) that contribute to its biological activity.
  • 3D Configuration: The spatial arrangement allows for effective interaction with biological targets, particularly in vascular smooth muscle cells.

The molecular geometry around the nitrogen atoms plays a crucial role in its reactivity and biological function. The presence of polar functional groups enhances its solubility in water, which is essential for its pharmacological efficacy.

Chemical Reactions Analysis

Hydralazine hydrochloride participates in various chemical reactions:

  1. Reduction Reactions: It can undergo reduction reactions due to the presence of double bonds in its structure, potentially forming different derivatives.
  2. Acid-Base Reactions: As a weak base, it can react with acids to form salts; this property is utilized in its formulation as hydrochloride.
  3. Complexation: Hydralazine can form complexes with various ions or molecules, impacting its pharmacokinetics and dynamics.

These reactions are critical for understanding the drug's stability and interaction with other compounds in pharmaceutical formulations.

Mechanism of Action

Hydralazine acts primarily as a vasodilator through several mechanisms:

  • Nitric Oxide Release: It stimulates the release of nitric oxide from endothelial cells, leading to relaxation of vascular smooth muscle.
  • Calcium Channel Modulation: The compound may also inhibit calcium influx into cells, further promoting vasodilation.
  • Effect on Blood Pressure: By dilating peripheral blood vessels, hydralazine decreases systemic vascular resistance, thus lowering blood pressure.

Clinical studies have demonstrated that hydralazine effectively reduces blood pressure in hypertensive patients while improving cardiac output in heart failure cases .

Physical and Chemical Properties Analysis

Hydralazine hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and ethanol but insoluble in organic solvents like chloroform.
  • Melting Point: The melting point ranges between 175 °C and 180 °C.
  • pH Range: Solutions typically have a pH between 4 and 6.

These properties are essential for determining its formulation in pharmaceutical products and ensuring stability during storage.

Applications

Hydralazine hydrochloride has various scientific and clinical applications:

  1. Hypertension Treatment: Primarily used to manage high blood pressure, especially in cases resistant to other treatments.
  2. Heart Failure Management: Utilized as part of combination therapy for patients with heart failure due to its vasodilatory effects.
  3. Research Applications: Studied for potential effects on other cardiovascular conditions and metabolic disorders due to its mechanism of action.

Additionally, ongoing research explores novel formulations such as floating tablets designed to enhance gastric residence time and improve drug release profiles .

Synthetic Chemistry and Manufacturing Innovations

Historical Evolution of Synthetic Routes for Hydralazine Hydrochloride

The synthesis of hydralazine hydrochloride has undergone significant refinement since its initial discovery in the 1950s. Originally developed as an antihistamine candidate, its unexpected vasodilatory properties prompted optimization for antihypertensive applications. Early routes relied on the Skraup reaction, involving the condensation of phthalazine derivatives with hydrazine hydrate. This method suffered from low yields (<35%) and required extensive purification to remove neurotoxic hydrazine byproducts [1] [7].

A pivotal advancement emerged with the chlorophthalazine route, where 1-chlorophthalazine (synthesized via chlorination of phthalazinone) underwent nucleophilic substitution with hydrazine. This approach improved yields to 60–65% but introduced new challenges:

  • Residual palladium catalysts from phthalazinone synthesis
  • Exothermic reaction hazards during chlorination
  • Formation of mutagenic triazolo byproducts [2] [6]

Modern industrial synthesis employs a one-pot tandem process starting from 2-formylbenzonitrile. This method achieves 85% yield through:

  • In situ cyclization to phthalazinone intermediates
  • Microwave-assisted chlorination at 80°C
  • Controlled hydrazination in ethanol/water solvent systemsThis route eliminates intermediate isolation, reducing solid waste by 40% compared to classical methods [7].

Table 1: Evolution of Hydralazine Hydrochloride Synthetic Routes

Synthetic EraKey Starting MaterialCritical ReactionYield (%)Major Limitation
1950s (Original)Phthalazine derivativesSkraup condensation<35Hydrazine contamination
1960s–1990sPhthalazinoneChlorination + hydrazination60–65Palladium residues
Post-20002-FormylbenzonitrileTandem cyclization-chlorination≥85Byproduct dimerization

Novel Methodologies in Hydralazine Salt Purification: Adsorbent and Chelation Techniques

Purification challenges stem from hydralazine’s reactivity and metal-catalyzed degradation. Traditional crystallization from methanol/ethyl acetate produces material with ≤95% purity due to residual iron (Fe³⁺) and copper (Cu²⁺), which accelerate oxidation during storage. Recent innovations employ dual-stage purification:

  • Adsorbent Treatment: Activated carbon (0.5–1.0% w/v) in methanol removes colored impurities and hydrazine dimers. Hydroxypropyl methylcellulose (HPMC) enhances adsorption efficiency by 30% through hydrogen bonding with polar contaminants [3] [6].
  • Chelation-Assisted Crystallization: Adding 0.1 mM EDTA or ethylene glycol bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) during acidification sequesters metal ions. This reduces iron content to <2 ppm (from 15 ppm) and extends shelf-life by preventing oxidative degradation [2] [6].

Critical process parameters include:

  • pH control during hydrochloride salt formation (optimal range: 3.8–4.2)
  • Temperature gradient during cooling crystallization (0.5°C/min)
  • Solvent composition: Ethanol/water (70:30) minimizes solvate formation [6].

Table 2: Impact of Purification Techniques on Hydralazine Hydrochloride Quality

Purification MethodPurity (%)Hydrazine Content (ppm)Metal Impurities (Fe³⁺, ppm)Stability (Degradation at 40°C/75% RH)
Conventional crystallization95.2350158.5% at 4 weeks
Carbon adsorption only98.112084.2% at 4 weeks
Chelation + adsorption99.8<50<21.3% at 4 weeks

Industrial-Scale Synthesis: Optimization of Chlorophthalazine Precipitation Processes

Industrial production leverages precipitation kinetics to enhance the critical hydralazine hydrochloride crystallization step. Key optimizations include:

  • Solvent Engineering: Ethanol/water mixtures (65:35 v/v) enable supersaturation control, reducing oiling-out phenomena. Isopropanol anti-solvent addition triggers nucleation at 10°C, yielding narrow particle size distribution (D90 = 120–150 µm) [6] [7].
  • Reactor Design: Continuous flow reactors with static mixers achieve 90% yield in 1-chlorophthalazine synthesis, minimizing byproducts like 1,1′-bisphthalazine. This contrasts with batch reactors (70% yield) due to improved mass transfer and temperature homogeneity [7].
  • Waste Reduction: Phosphorus oxychloride (POCl₃), used in chlorination, is recovered via distillative recycling (85% efficiency). Aqueous waste streams are treated with ozone to degrade hydrazine residues before discharge, reducing environmental impact by 60% [7].

Process analytical technology (PAT) tools monitor crystallization in real-time:

  • Raman spectroscopy tracks polymorphic form conversion
  • Focused beam reflectance measurement (FBRM) controls particle sizeThese innovations reduce batch failures by 25% and ensure compliance with ICH Q6A specifications [2].

Polymorphic Acetylation Challenges in Hydralazine Metabolite Control

Hydralazine undergoes N-acetyltransferase 2 (NAT2)-mediated metabolism, exhibiting clinically significant polymorphism. Slow acetylators (NAT2*5 alleles) exhibit 15-fold higher plasma hydralazine concentrations than rapid acetylators at identical doses due to deficient N-acetylation [1] [8] [10]. The metabolic pathway involves:

  • Initial acetylation to N-acetylhydralazine (unstable)
  • Spontaneous cyclization to 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (HOMTP)
  • Minor pathway: Oxidation to phthalazinone hydrazones [8] [10]

Table 4: Acetylator Phenotype Impact on Hydralazine Pharmacokinetics

ParameterRapid AcetylatorsSlow AcetylatorsClinical Consequence
HOMTP:Hydralazine urinary ratio14.91.6Biomarker for phenotype stratification
Plasma half-life (hours)2.0–2.55.8–7.8Dosing frequency adjustment required
Systemic exposure (AUC, ng·h/mL)4.0–30.417.5–29.4Higher lupus risk in slow acetylators

Manufacturing controls now include:

  • Genotype-guided formulation: Enteric coatings protect against first-pass metabolism in rapid acetylators
  • Metabolite monitoring: HPLC methods quantify HOMTP during stability testing to predict degradation pathways [4] [10]

Solvent-Free Hydralazine Base Formation: Mechanistic Advances

Conventional hydralazine hydrochloride synthesis requires solvent-mediated steps that generate volatile organic compound (VOC) waste. Novel mechanochemical approaches enable solvent-free hydralazine base formation:

  • Solid-State Alkalinization: Hydralazine hydrochloride is blended with sodium hydroxide (1:1.05 molar ratio) and milled in planetary ball mills (300 rpm, 30 min). This yields freebase hydralazine with 98% conversion efficiency, avoiding ethanol/water solvents [5].
  • Crystal Engineering: Freebase hydralazine crystallizes as π-stacked dimers (centroid distance: 3.7 Å), stabilized by N-H···N hydrogen bonds (1.98 Å). This configuration enhances thermal stability (decomposition onset: 215°C vs. 175°C for HCl salt) [5].

The freebase serves as precursor for improved salts:

  • Hydralazine hydrobromide: 40% higher aqueous solubility than hydrochloride
  • Hydralazine nitrate: Enhanced permeability (Papp = 8.7 × 10⁻⁶ cm/s) due to reduced protein bindingBoth salts exhibit superior stability under accelerated conditions (40°C/75% RH), with <0.5% impurity formation after 12 weeks [5].

Table 5: Characterization Techniques for Hydralazine Solid Forms

Analytical MethodHydralazine FreebaseHydralazine HydrochlorideHydralazine Hydrobromide
SCXRDπ-stacked dimers; P21/c space groupIonic H-bonding; P-1 space groupLayered structure; C2/c space group
DSCEndotherm at 215°C (dec.)Endotherm at 175°C (dec.)Endotherm at 185°C
Solubility (mg/mL)12.835.149.3
HyroscopicityNon-hygroscopicDeliquescent at >75% RHNon-hygroscopic

Properties

CAS Number

304-20-1

Product Name

Hydralazine hydrochloride

IUPAC Name

phthalazin-1-ylhydrazine;hydrochloride

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H

InChI Key

ZUXNZUWOTSUBMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl

Solubility

Very slightly soluble in ether and alcohol
In 95% ethanol, 0.2 g/100 ml
In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C

Synonyms

Apresoline
Apressin
Apressoline
Hydralazine
Hydralazine Hydrochloride
Hydralazine mono Hydrochloride
Hydralazine mono-Hydrochloride
Hydrallazin
Hydrazinophthalazine
Hydrochloride, Hydralazine
mono-Hydrochloride, Hydralazine
Nepresol

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.